molecular formula C17H20N4O3 B2688029 2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide CAS No. 1797718-05-8

2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide

Cat. No.: B2688029
CAS No.: 1797718-05-8
M. Wt: 328.372
InChI Key: NUMLOAITACWJOR-UHFFFAOYSA-N
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Description

2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide is a compound that has garnered interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a methoxy group, a morpholinopyrimidine moiety, and a benzamide structure, which collectively contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the morpholinopyrimidine core. One common method involves the reaction of 2-chloropyrimidine with morpholine under basic conditions to form the morpholinopyrimidine intermediate. This intermediate is then coupled with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The morpholinopyrimidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide.

    Reduction: Formation of 2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)aniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol
  • 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol

Uniqueness

2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit both iNOS and COX-2 makes it a promising candidate for the development of anti-inflammatory therapies .

Properties

IUPAC Name

2-methoxy-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-23-14-5-3-2-4-13(14)17(22)19-12-15-18-7-6-16(20-15)21-8-10-24-11-9-21/h2-7H,8-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMLOAITACWJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=NC=CC(=N2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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